molecular formula C12H14O4 B1375234 Methyl 4-(oxolan-3-yloxy)benzoate CAS No. 1497119-78-4

Methyl 4-(oxolan-3-yloxy)benzoate

Cat. No.: B1375234
CAS No.: 1497119-78-4
M. Wt: 222.24 g/mol
InChI Key: YFTOZMJJDJFDFD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Methyl 4-(oxolan-3-yloxy)benzoate is represented by the formula C12H14O4 . Its molecular weight is 222.24 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the search results .

Scientific Research Applications

Mesomorphic Behavior and Photoluminescent Properties

Methyl 4-(oxolan-3-yloxy)benzoate, along with similar compounds, has been studied for its mesomorphic behavior and photoluminescent properties. These compounds, specifically methyl 4-(4-(5-(4-(alkoxy)phenyl)-1,3,4-oxadiazol-2-yl)phenylethynyl)benzoates, have shown interesting phase behaviors, including nematic and smectic A mesophases, under certain temperature ranges. They also exhibit strong blue fluorescence emission, which is significant for photoluminescence applications (Han et al., 2010).

In Situ Studies in Catalysis

This compound has also been involved in in situ studies related to catalysis. For instance, the reduction of methyl benzoate and benzoic acid on yttrium oxide under hydrogen has been examined using an infrared spectroscopic flow reactor. These studies provide insights into the mechanisms of surface reactions and catalytic processes (King & Strojny, 1982).

Corrosion Inhibition

This compound derivatives have been synthesized and studied for their potential as corrosion inhibitors. These studies involve the development of economical synthesis methods and characterization through various spectroscopic techniques. The compounds have been evaluated for their effectiveness in inhibiting the corrosion of mild steel in acidic environments, demonstrating significant potential in the field of corrosion protection (Arrousse et al., 2021).

Liquid Crystalline Behavior

Research has also focused on the liquid crystalline behavior of compounds similar to this compound. Studies on optically active, calamitic liquid crystals based on derivatives of this compound have revealed the stabilization of liquid crystal phases. These findings are promising for applications in various devices, particularly in display technologies (Veerabhadraswamy et al., 2015).

Safety and Hazards

Methyl 4-(oxolan-3-yloxy)benzoate is considered a combustible liquid and is harmful if swallowed . It is also harmful to aquatic life . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces; not smoking; washing skin thoroughly after handling; not eating, drinking, or smoking when using this product; and wearing protective gloves, eye protection, and face protection .

Properties

IUPAC Name

methyl 4-(oxolan-3-yloxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-14-12(13)9-2-4-10(5-3-9)16-11-6-7-15-8-11/h2-5,11H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTOZMJJDJFDFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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